2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride
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Overview
Description
2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique chemical structure, which includes a quinazoline core, a phenol group, and an aminobutylamino side chain. The presence of these functional groups makes it a versatile molecule with diverse applications in medicinal chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamides with thiols to form quinazolin-4(3H)-ones . This reaction is often carried out under transition-metal-free conditions, making it an efficient and environmentally friendly approach. The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolines and related compounds.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol involves its interaction with various molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways . The phenol group can also interact with cellular proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share the quinazoline core and have similar biological activities.
2-aminobenzamides: These are precursors in the synthesis of quinazoline derivatives and have related chemical properties.
Phenol derivatives: Compounds with phenol groups that exhibit similar reactivity and biological effects.
Uniqueness
2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol is unique due to its combination of functional groups, which provides a broad spectrum of reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24;;/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWGDWBLOLWOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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